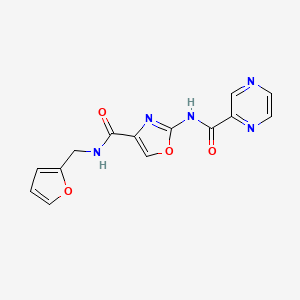
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Fura-2 is a fluorescent dye that is used to measure intracellular calcium levels in living cells.
Wirkmechanismus
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide works by binding to calcium ions in the cell. When calcium ions bind to N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, it undergoes a conformational change that causes it to emit light at a specific wavelength. By measuring the intensity of this light, researchers can determine the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has no direct biochemical or physiological effects on living cells. It is simply a tool that is used to measure intracellular calcium levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is its high selectivity for calcium ions. It does not bind to other metal ions, making it a reliable tool for measuring intracellular calcium levels. Additionally, N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a non-invasive method for measuring intracellular calcium levels, which means that it does not damage the cell or interfere with its normal functioning. However, there are some limitations to using N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. For example, it requires specialized equipment and expertise to use, which can be a barrier for some researchers. Additionally, N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is not suitable for all types of cells, as some cells may have low levels of calcium that are difficult to measure.
Zukünftige Richtungen
There are several future directions for research involving N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. One area of interest is developing new fluorescent dyes that are more sensitive and selective for calcium ions. Additionally, researchers are exploring the use of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide in studying other physiological processes, such as cell signaling and gene expression. Finally, there is interest in developing new techniques for using N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, such as using it in combination with other fluorescent dyes to measure multiple physiological processes simultaneously.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a unique chemical compound that has gained significant attention in scientific research due to its ability to measure intracellular calcium levels in living cells. Its high selectivity for calcium ions and non-invasive nature make it a reliable tool for measuring intracellular calcium levels. While there are some limitations to using N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, there are also many future directions for research involving this compound.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves several steps. First, 2-carboxyethylphenylboronic acid is reacted with furfurylamine to produce 2-(furan-2-ylmethyl)phenylboronic acid. Next, this compound is reacted with 2-bromoacetophenone to produce 2-(furan-2-ylmethyl)-1-(2-oxo-2-phenylethyl)benzene. The third step involves reacting this compound with pyrazine-2-carboxylic acid to produce N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)benzamide. Finally, this compound is reacted with oxalyl chloride to produce N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, or N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is primarily used in scientific research to measure intracellular calcium levels in living cells. Calcium is an important signaling molecule that plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a fluorescent dye that binds to calcium ions, causing it to emit light at a specific wavelength. By measuring the intensity of this light, researchers can determine the concentration of calcium ions in the cell.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJSURBSZOFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
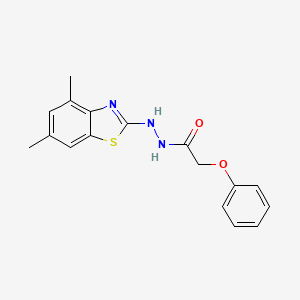
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2794322.png)
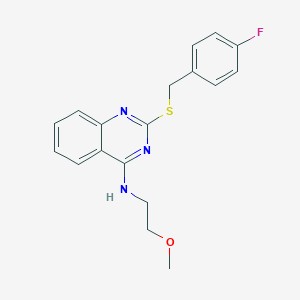
![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)

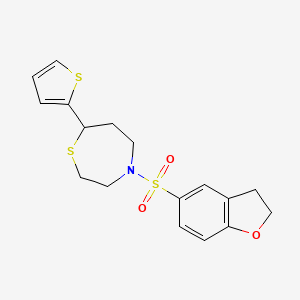
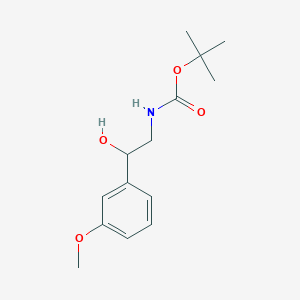
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2794336.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide](/img/structure/B2794340.png)